molecular formula C12H15N3O2 B15212815 1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one CAS No. 612543-01-8

1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one

Cat. No.: B15212815
CAS No.: 612543-01-8
M. Wt: 233.27 g/mol
InChI Key: AJHNINIQLLSGRM-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one is a chemical compound with the molecular formula C12H15N3O2. It is a derivative of piperidine and pyrimidine, which are both significant in various chemical and pharmaceutical applications. This compound is known for its unique structure, which combines the properties of both piperidine and pyrimidine rings, making it a valuable subject of study in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one typically involves the reaction of 4,6-dimethylpyrimidine-5-carboxylic acid with piperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbonyl group. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups attached to the pyrimidine ring.

Scientific Research Applications

1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of piperidine and pyrimidine derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidine: Similar structure but lacks the carbonyl group on the piperidine ring.

    4,6-Dimethylpyrimidine-5-carboxylic acid: Precursor to the compound, lacks the piperidine ring.

    Piperidin-4-one: Lacks the pyrimidine ring, simpler structure.

Uniqueness

1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one is unique due to its combined piperidine and pyrimidine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential therapeutic applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

612543-01-8

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidine-5-carbonyl)piperidin-4-one

InChI

InChI=1S/C12H15N3O2/c1-8-11(9(2)14-7-13-8)12(17)15-5-3-10(16)4-6-15/h7H,3-6H2,1-2H3

InChI Key

AJHNINIQLLSGRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)C)C(=O)N2CCC(=O)CC2

Origin of Product

United States

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